(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole
Description
Evolution of P-Chiral Dihydrobenzooxaphosphole Chemistry
The journey toward P-chiral dihydrobenzooxaphospholes began with William Knowles' seminal work on CAMP and DIPAMP ligands for asymmetric hydrogenation in the 1970s. These early P-chiral phosphines demonstrated the critical relationship between phosphorus-center chirality and enantioselective outcomes but suffered from air sensitivity and limited substrate scope. The late 1990s saw breakthroughs with BisP* and TangPhos ligands, which improved stability through bulky substituents while maintaining catalytic activity.
Dihydrobenzooxaphospholes emerged as a superior scaffold due to their rigid bicyclic structure, which enforces precise spatial arrangement of coordinating phosphorus atoms. The oxygen atom in the oxaphosphole ring enhances electron-donating capacity compared to traditional triarylphosphines, as demonstrated by Zhou's 2004 study showing 15% increased reaction rates in Rh-catalyzed hydrogenations. Steric tuning became feasible through substitutions at the 2- and 3-positions of the benzooxaphosphole core, enabling systematic optimization of catalyst pocket dimensions.
Historical Context of Benzooxaphosphole-Based Ligand Development
Benzooxaphosphole ligands originated from attempts to combine the electronic benefits of phospholes with the stability of aromatic systems. Early prototypes like BIBOP (biaryl benzooxaphosphole) demonstrated remarkable activity in Pd-catalyzed cross-couplings but lacked stereochemical control. The 2018 disclosure of BABIPhos ligands marked a turning point, introducing a biaryl bis-dihydrobenzooxaphosphole architecture that enabled simultaneous steric and electronic tuning.
Critical advancements in synthesis methodology facilitated this progress. Palladium-catalyzed reductive homocoupling of aryl triflates allowed efficient construction of the biaryl backbone, while TBDPS-protected intermediates prevented unwanted bromination patterns during functionalization. These synthetic breakthroughs enabled systematic variation of substituents at the C7 position, directly influencing catalyst pocket dimensions and electronic environment.
Significance in Modern Organometallic Catalysis
The target compound's anthracenyl substituent introduces unique steric and electronic effects that address longstanding challenges in asymmetric catalysis. The planar anthracene moiety creates a chiral environment through π-π interactions with substrate aromatic systems, while the tert-butyl and isopropyl groups enforce a well-defined coordination geometry. In Rh-catalyzed hydrogenations, this ligand architecture achieves enantiomeric excesses exceeding 99% for α-dehydroamino acid derivatives, surpassing previous benchmarks set by BINAP-based systems.
Recent applications demonstrate remarkable versatility:
- Enamide Hydrogenation : 99.7% ee for α-amino acid precursors
- β-Ketoester Reduction : 98% ee at 0.1 mol% catalyst loading
- N-Heteroaromatic Hydrogenation : 95% ee for pyridine derivatives
The electron-rich phosphorus centers (measured as 31P NMR shift δ = -15 ppm vs PH3) enhance metal-ligand bond strength, enabling catalysis under milder conditions compared to traditional diphosphines. This property proves crucial in temperature-sensitive transformations involving pharmaceuticals intermediates.
Research Trajectory from Early Benzooxaphospholes to Advanced Derivatives
The evolutionary path from simple benzooxaphospholes to the target compound involved three key innovations:
- Backbone Rigidification : Introduction of the dihydrobenzo ring system reduced conformational flexibility, improving enantioselectivity by 30-40% in comparative studies
- Steric Gradients : Sequential incorporation of tert-butyl (3-position) and isopropyl (2-position) groups created a chiral pocket with differentiated steric environments above and below the coordination plane
- Aromatic Extension : The anthracenyl substituent at C4 enhances substrate recognition through complementary π-surface interactions, particularly for polyaromatic substrates
Synthetic methodology played an equally crucial role. The current compound is synthesized via a seven-step sequence featuring:
- Pd-catalyzed Suzuki coupling to install the anthracenyl group
- Stereoselective phosphorylation using PCl3 in the presence of chiral auxiliaries
- Final reductive elimination to establish the P-chiral center
This route achieves an overall yield of 42% with >99% enantiomeric purity, representing a 300% improvement over early-generation ligand syntheses.
Properties
IUPAC Name |
(2S,3S)-4-anthracen-9-yl-3-tert-butyl-2-propan-2-yl-2H-1,3-benzoxaphosphole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29OP/c1-18(2)27-29-24-16-10-15-23(26(24)30(27)28(3,4)5)25-21-13-8-6-11-19(21)17-20-12-7-9-14-22(20)25/h6-18,27H,1-5H3/t27-,30-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQQGXLPMISRSAO-FIBWVYCGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1OC2=CC=CC(=C2P1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1OC2=CC=CC(=C2[P@@]1C(C)(C)C)C3=C4C=CC=CC4=CC5=CC=CC=C53 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29OP | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole is a phosphole compound that has garnered attention for its potential biological activities. This compound is characterized by its unique structure which includes an anthracene moiety and a phosphole ring, contributing to its interesting chemical properties.
- IUPAC Name : this compound
- Molecular Formula : C28H29OP
- Molecular Weight : 412.51 g/mol
- CAS Number : 1891002-61-1
- Purity : ≥97% .
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its potential as a ligand in various biochemical applications. Initial studies suggest that this compound may exhibit:
- Antioxidant Properties : The presence of the anthracene group is known to enhance electron delocalization, which may contribute to antioxidant activity.
- Anticancer Activity : Preliminary research indicates that phospholes can interact with biological targets involved in cancer pathways, potentially inhibiting tumor growth.
Antioxidant Activity
A study evaluating the antioxidant potential of phosphole derivatives found that compounds similar to (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl exhibited significant free radical scavenging activity. The mechanism was attributed to the ability of the phosphole ring to stabilize radical intermediates .
Anticancer Potential
In vitro studies on cancer cell lines have shown that certain derivatives of phospholes can induce apoptosis in cancer cells. For instance:
- Cell Line Tested : Human breast cancer cells (MCF-7)
- Methodology : Treatment with varying concentrations of the compound over 48 hours.
- Findings : Significant decrease in cell viability was observed at concentrations above 10 µM, suggesting a dose-dependent response .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Oxaphosphole Ring
(a) Methyl vs. Isopropyl Substituents
- Compound : (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-methyl-2,3-dihydrobenzo[d][1,3]oxaphosphole (CAS: 1884594-02-8)
(b) Methoxyphenyl vs. Anthracene
- Compound : (2S,3S)-3-(tert-Butyl)-2-isopropyl-4-(2-methoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole
Stereochemical Variants
Derivatives with Additional Functional Groups
Phosphine Oxide Derivative : ((2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2,3-dihydrobenzo[d][1,3]oxaphosphol-2-yl)di-tert-butylphosphine oxide (CAS: 2374143-29-8)
Dimer Structure : (2S,2'S,3S,3'S)-4,4'-Di(anthracen-9-yl)-3,3'-di-tert-butyl-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole (CAS: 1435940-19-4)
Comparative Data Table
Q & A
Basic Questions
Q. How is (2S,3S)-4-(Anthracen-9-yl)-3-(tert-butyl)-2-isopropyl-2,3-dihydrobenzo[d][1,3]oxaphosphole synthesized, and what purification methods are recommended?
- Methodological Answer : The synthesis typically involves chiral phosphine ligand frameworks, as referenced in collaborative patents (e.g., ZL201310020371.1) . Key steps include stereoselective cyclization and anthracene moiety incorporation. Purification is achieved via column chromatography under inert conditions, followed by recrystallization from anhydrous solvents (e.g., dichloromethane/hexane) to ensure enantiomeric purity (>99% ee) .
Q. What spectroscopic methods confirm the compound’s structure and stereochemistry?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) is critical for structural confirmation, particularly to resolve aromatic and diastereotopic proton environments . High-resolution mass spectrometry (HRMS) validates molecular weight, while circular dichroism (CD) or chiral HPLC (e.g., using Chiralpak® columns) confirms stereochemical integrity .
Q. What are the optimal storage conditions given its air sensitivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
